2-Hydroxyacetanilide sulfate

Description

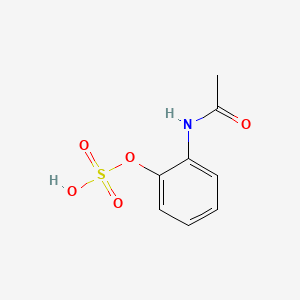

Structure

3D Structure

Properties

CAS No. |

40712-60-5 |

|---|---|

Molecular Formula |

C8H9NO5S |

Molecular Weight |

231.23 g/mol |

IUPAC Name |

(2-acetamidophenyl) hydrogen sulfate |

InChI |

InChI=1S/C8H9NO5S/c1-6(10)9-7-4-2-3-5-8(7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) |

InChI Key |

JCVGTUVGDOWZJE-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC=C1OS(=O)(=O)O |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Hydroxyacetanilide Sulfate

Chemical Synthesis Strategies

The chemical synthesis of 2-Hydroxyacetanilide sulfate (B86663) can be broadly categorized into direct sulfation methods and multi-step synthetic routes that involve the functionalization of precursors.

Direct Sulfation Methods

Direct sulfation involves the introduction of a sulfate group onto the hydroxyl moiety of 2-hydroxyacetanilide. This is typically achieved through electrophilic sulfation, where the phenolic oxygen acts as a nucleophile.

Electrophilic sulfation is a common and effective method for the synthesis of aryl sulfates. This approach utilizes a potent electrophilic sulfating agent that reacts with the nucleophilic hydroxyl group of 2-hydroxyacetanilide. A widely used reagent for this transformation is the sulfur trioxide-pyridine complex (SO₃·py). This complex is a mild and selective sulfonating agent, which is particularly suitable for sensitive substrates.

The reaction mechanism involves the attack of the phenolic oxygen of 2-hydroxyacetanilide on the sulfur atom of the sulfur trioxide-pyridine complex. This is followed by a proton transfer to a base, typically pyridine (B92270) from the reaction medium, to yield the desired 2-Hydroxyacetanilide sulfate as a pyridinium (B92312) salt. Subsequent workup can provide the final product in its desired salt form. The choice of solvent is crucial for the success of the reaction, with polar aprotic solvents like pyridine or dimethylformamide (DMF) being commonly employed.

Table 1: Reagents and Conditions for Electrophilic Sulfation

| Reagent | Solvent | Temperature | Comments |

| Sulfur trioxide-pyridine complex | Pyridine, DMF | Room temperature to mild heating | A mild and selective reagent, minimizes side reactions. |

| Chlorosulfonic acid | Pyridine, Chloroform | 0 °C to room temperature | A more reactive and less selective reagent, can lead to side products if not controlled. |

| Sulfuric acid | Dioxane, Acetic acid | Elevated temperatures | Harsh conditions, may cause degradation of the starting material. |

The introduction of a sulfate group onto a phenolic compound via a nucleophilic displacement reaction is a less common strategy. In this approach, the phenoxide ion of 2-hydroxyacetanilide would act as a nucleophile, displacing a leaving group from a suitable sulfate-containing reagent. However, this method is more prevalent in the synthesis of alkyl sulfates from alkyl halides. For aryl sulfates, the direct electrophilic sulfation of the phenol (B47542) is generally more efficient and widely practiced. The challenge in applying a nucleophilic displacement approach to phenols lies in identifying a sufficiently reactive sulfate-containing electrophile with a good leaving group that is also stable under the reaction conditions required to generate the phenoxide.

Multi-Step Synthetic Routes via Precursor Functionalization

Multi-step syntheses allow for the construction of this compound from more readily available starting materials. These routes involve the sequential introduction of the necessary functional groups—hydroxyl, acetylamino, and sulfate—onto an aromatic ring.

The most immediate precursor for the synthesis of this compound is 2-hydroxyacetanilide itself. This compound can be synthesized by the acetylation of 2-aminophenol (B121084). chemicalbook.com The reaction is typically carried out using acetic anhydride (B1165640) in the presence of a suitable solvent, such as acetic acid or water. chemicalbook.com The amino group of 2-aminophenol is more nucleophilic than the hydroxyl group, leading to selective N-acetylation.

Table 2: Synthesis of 2-Hydroxyacetanilide

| Starting Material | Reagent | Solvent | Product |

| 2-Aminophenol | Acetic anhydride | Acetic acid / Water | 2-Hydroxyacetanilide |

Another potential precursor is 2-nitrophenol. This route would involve the reduction of the nitro group to an amine, followed by acetylation to form 2-hydroxyacetanilide, which can then be sulfated as described in the direct sulfation methods.

An alternative multi-step approach begins with a more fundamental precursor, such as acetanilide (B955). This strategy involves the selective introduction of a hydroxyl group at the ortho position of the acetanilide ring, followed by sulfation. The amide group in acetanilide can act as a directing group for ortho-functionalization. Recent advances in C-H activation and metallaphotocatalysis have provided methods for the directed ortho-hydroxylation of anilides under mild conditions.

This synthetic sequence would proceed as follows:

Ortho-hydroxylation of Acetanilide: Acetanilide is subjected to a directed hydroxylation reaction to introduce a hydroxyl group at the position ortho to the acetylamino group, yielding 2-hydroxyacetanilide.

Sulfation of 2-Hydroxyacetanilide: The resulting 2-hydroxyacetanilide is then sulfated using an electrophilic sulfating agent, such as the sulfur trioxide-pyridine complex, to afford the final product, this compound.

This route offers the advantage of starting from a simple and inexpensive material, acetanilide, and building the complexity of the target molecule through regioselective functionalization steps.

Optimization of Reaction Conditions and Yields

While specific literature detailing the optimization of the direct chemical sulfation of 2-hydroxyacetanilide is limited, general principles for the sulfation of phenolic compounds can be applied. The primary challenge in the chemical synthesis of organosulfates is often the poor solubility of the resulting sulfated product in common organic solvents, which can complicate purification and subsequent chemical modifications rsc.org.

The choice of solvent is critical in sulfation reactions. It must solubilize the phenolic starting material and the sulfating agent without reacting with them. The reaction's efficiency is influenced by the solvent's ability to facilitate the interaction between the reactants. Complexes of sulfur trioxide (SO₃) with nitrogen bases are commonly used as sulfating agents, and the choice of solvent is often linked to the specific complex used mdpi.com.

For instance, the SO₃-pyridine complex is frequently used in solvents like pyridine or acetonitrile (B52724). A newer method utilizing a tributylsulfoammonium betaine (B1666868) (a complex of SO₃ and tributylamine) has been shown to be effective for sulfating a variety of alcohols in organic solvents, offering a route to an organic-soluble organosulfate intermediate that simplifies handling and purification before conversion to a salt form rsc.orgmdpi.com. The selection of the solvent system is a key parameter that must be optimized to achieve high conversion and yield.

Table 1: General Solvents and Reagents in Phenolic Sulfation

| Sulfating Agent | Common Solvents | Key Considerations |

|---|---|---|

| SO₃-Pyridine Complex | Pyridine, Acetonitrile | Pyridine can act as both solvent and catalyst. Acetonitrile is a polar aprotic alternative. |

| SO₃-Triethylamine Complex | Dichloromethane, Chloroform | Used for substrates soluble in chlorinated solvents. |

| Tributylsulfoammonium Betaine (SO₃·NBu₃) | Acetonitrile | Forms an organic-soluble sulfated intermediate, simplifying workup rsc.orgmdpi.com. |

| Chlorosulfonic Acid | Pyridine, Dichloromethane | Highly reactive; requires careful temperature control and is often used with a base. |

Biocatalytic and Enzymatic Synthesis

Biocatalytic synthesis represents a highly efficient and selective method for producing this compound. This process, central to the metabolism of xenobiotics (foreign compounds) in living organisms, relies on a specific class of enzymes to carry out the sulfation reaction under mild physiological conditions.

Enzyme-Mediated Sulfation Utilizing Sulfotransferases

The enzymatic sulfation of 2-hydroxyacetanilide is mediated by a superfamily of enzymes known as cytosolic sulfotransferases (SULTs). longdom.orgoup.comresearchgate.netnih.gov These enzymes catalyze the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group on a substrate molecule. longdom.orgnih.govfrontiersin.orgnih.gov This conjugation reaction typically increases the water solubility of the substrate, facilitating its excretion from the body. longdom.orgresearchgate.net

Human cytosolic SULTs are categorized into several families, including SULT1, SULT2, SULT4, and SULT6, based on similarities in their amino acid sequences. nih.gov The SULT1 family is the largest and is primarily responsible for the metabolism of a wide array of small phenolic compounds, neurotransmitters, steroids, and various drugs. longdom.orgnih.gov

Given that 2-hydroxyacetanilide is a small phenolic compound, the most relevant enzyme for its sulfation is SULT1A1. nih.govresearchgate.net SULT1A1 is a major SULT expressed in the liver and many other tissues and is well-characterized for its role in detoxifying numerous xenobiotics. oup.com Notably, SULT1A1 is the primary enzyme responsible for the sulfation of acetaminophen (B1664979) (paracetamol), a structural isomer of 2-hydroxyacetanilide, further supporting its role in the metabolism of this class of compounds. nih.govuniprot.org

Table 2: Major Human Cytosolic SULT Families and Their Substrate Classes

| SULT Family | Key Isoforms | Typical Substrates | Relevance to 2-Hydroxyacetanilide |

|---|---|---|---|

| SULT1 | SULT1A1, SULT1A3, SULT1E1 | Small phenols, catecholamines, estrogens, drugs (e.g., acetaminophen) longdom.orgnih.govresearchgate.netnih.govuniprot.org | High (SULT1A1 is the likely primary enzyme) |

| SULT2 | SULT2A1, SULT2B1b | Steroids (e.g., DHEA), bile acids, sterols longdom.orgresearchgate.net | Low |

| SULT4 | SULT4A1 | Primarily found in the brain; endogenous substrates are not well-defined oup.comresearchgate.net | Unlikely |

| SULT6 | SULT6B1 | Function and substrates are largely unknown | Unlikely |

SULT enzymes exhibit distinct, though sometimes overlapping, substrate specificities. The specificity is governed by the structural features of the enzyme's active site, which accommodates the substrate for catalysis. oup.com SULT1A1, for example, shows a preference for small, planar phenolic compounds. nih.gov The active site of SULT1A1 possesses a degree of flexibility, or plasticity, which allows it to bind a wide variety of different acceptor molecules. nih.govnih.gov

Regioselectivity refers to the enzyme's ability to sulfate a specific position on a molecule that has multiple potential sites for sulfation. This is a hallmark of enzymatic reactions and is determined by how the substrate is oriented within the enzyme's binding pocket. researchgate.netnih.gov For complex polyphenols like flavonoids, different SULT isoforms can selectively sulfate different hydroxyl groups. researchgate.netnih.govnih.gov However, in the case of 2-hydroxyacetanilide, the molecule presents only one phenolic hydroxyl group. Therefore, sulfation mediated by a relevant enzyme such as SULT1A1 is inherently regioselective, occurring exclusively at this position to form this compound.

Whole-Cell Biotransformation Approaches

Whole-cell biotransformation has emerged as a promising and sustainable alternative to chemical synthesis for the production of complex drug metabolites like this compound. This approach leverages the enzymatic machinery of microorganisms, which can be genetically engineered to perform specific bioconversions. By harnessing whole cells, the challenges associated with enzyme purification and cofactor regeneration are often circumvented, making the process more cost-effective and scalable.

The microbial production of this compound typically involves a two-pronged strategy: the biosynthesis of the precursor, 2-Hydroxyacetanilide, followed by its sulfation. Engineered strains of Escherichia coli and Saccharomyces cerevisiae are commonly employed as microbial cell factories due to their well-characterized genetics and rapid growth.

Recent breakthroughs have demonstrated the feasibility of producing acetaminophen, a positional isomer of 2-Hydroxyacetanilide, in engineered E. coli. These strategies often involve introducing novel biosynthetic pathways to convert simple carbon sources or even plastic waste into the target molecule. For instance, researchers have successfully engineered E. coli to convert terephthalic acid, a breakdown product of PET plastic, into paracetamol (acetaminophen) nih.govcam.ac.ukfrontiersin.org. This involves introducing genes from other organisms to create a synthetic metabolic pathway.

For the sulfation step, microbial systems can be engineered to express sulfotransferase (SULT) enzymes. Human SULTs, such as SULT1A1, SULT1A3, and SULT1C4, are known to catalyze the sulfation of acetaminophen and could be expressed in microbial hosts oie.go.th. Alternatively, bacterial PAPS-independent aryl sulfotransferases (ASTs) offer a robust option for the enzymatic sulfation of various phenolic compounds nih.gov. The expression of these enzymes in a microbial host that also produces 2-Hydroxyacetanilide would enable the direct, whole-cell synthesis of the final sulfated product. The use of microbial consortia, where different engineered strains perform distinct steps of a biosynthetic pathway, is another advanced strategy to distribute the metabolic load and optimize production nih.govoie.go.thtechnologynetworks.commdpi.comnih.govnih.gov.

To enhance the yield and efficiency of this compound production in microbial systems, several metabolic engineering strategies can be employed. A critical aspect is ensuring a sufficient supply of the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). The intracellular concentration of PAPS can be a limiting factor in sulfation reactions.

One successful approach to boost PAPS availability in E. coli involves the use of CRISPR interference (CRISPRi) to repress genes that compete for precursors in the sulfur metabolism pathway. For example, downregulating the cysH gene, which encodes a PAPS reductase, has been shown to increase intracellular PAPS accumulation and significantly enhance the production of sulfated flavonoids in engineered E. coli expressing a plant sulfotransferase frontiersin.orgnih.govnih.gov.

Furthermore, optimizing the expression of the sulfotransferase enzyme and the enzymes involved in the precursor's biosynthetic pathway is crucial. This can be achieved by using strong, inducible promoters and by balancing the expression levels of different pathway genes to avoid the accumulation of toxic intermediates and to channel metabolic flux towards the desired product researchgate.netnih.gov. Optimization of fermentation conditions, such as media composition (e.g., sulfate and glucose concentrations), pH, and temperature, is also vital for maximizing the productivity of the whole-cell biocatalyst frontiersin.orgresearchgate.net.

Table 1: Engineered Microbial Systems for the Production of Sulfated Compounds

| Microbial Host | Target Compound | Engineering Strategy | Key Findings |

| Escherichia coli | Naringenin 7-sulfate | Expression of Arabidopsis thaliana sulfotransferase; CRISPRi-mediated repression of cysH to increase PAPS supply. | 2.83-fold enhancement in product yield compared to the wild-type control frontiersin.orgnih.govnih.gov. |

| Saccharomyces cerevisiae | Various drug metabolites | Functional expression of all 14 human sulfotransferases. | Demonstrated successful whole-cell biotransformation for all previously known SULT substrates, confirming sufficient intracellular PAPS production nih.gov. |

| Escherichia coli | Sulfated flavonoids | Expression of bacterial PAPS-independent aryl sulfotransferases. | Efficient enzymatic sulfation of various polyphenols using p-nitrophenyl sulfate as a donor nih.gov. |

| Saccharomyces cerevisiae | Steroid metabolites | Expression of bovine cytochrome P450c17. | High-level functional expression and specific biotransformation of steroids nih.gov. |

Derivatization and Chemical Reactivity

The chemical properties of this compound allow for various derivatization and chemical reactions that are crucial for its analysis, further synthesis, and biological studies.

This compound can undergo hydrolysis to yield the parent compound, 2-Hydroxyacetanilide, and a sulfate group. This reaction can be catalyzed under both acidic and basic conditions. The stability of the sulfate conjugate is pH-dependent, with hydrolysis being more pronounced at extreme pH values. The amide linkage in the molecule can also be hydrolyzed under acidic conditions to produce 2-aminophenol and acetic acid nih.gov.

Enzymatic hydrolysis is another important pathway, primarily mediated by sulfatases, particularly arylsulfatases. These enzymes, found in various organisms including mammals and bacteria, catalyze the cleavage of the sulfate ester bond researchgate.netnih.govtaylorandfrancis.comscirp.org. The specificity of arylsulfatases can vary, with some showing a preference for certain phenolic sulfates scirp.org. This enzymatic hydrolysis is a key step in the metabolic processing of sulfated compounds in vivo and can be utilized in vitro for analytical purposes, such as in the quantification of the parent drug after administration.

Trans-sulfation is a reaction where the sulfate group is transferred from a donor molecule to an acceptor molecule. Bacterial PAPS-independent aryl sulfotransferases (ASTs) are particularly interesting in this context. These enzymes can catalyze the transfer of a sulfate group from a simple, inexpensive donor, such as p-nitrophenyl sulfate (pNPS), to a phenolic acceptor molecule like 2-Hydroxyacetanilide nih.govmdpi.com. This enzymatic approach offers a mild and selective method for the synthesis of aryl sulfates, avoiding the harsh conditions often required in chemical sulfation mdpi.com. A sulfotransferase from the gut microbe Bacteroides vulgatus has been shown to utilize a wide range of phenolic sulfates, including acetaminophen sulfate, as donors for trans-sulfation reactions researchgate.net.

For research and analytical purposes, it is often necessary to synthesize stable adducts and conjugates of this compound. One common approach is the preparation of isotopically labeled standards, such as deuterated analogs. These stable isotope-labeled compounds are invaluable as internal standards in quantitative mass spectrometry-based assays.

Furthermore, 2-Hydroxyacetanilide, the precursor, can be metabolized through other phase II conjugation pathways, leading to the formation of glucuronide and glutathione (B108866) conjugates, particularly after oxidative metabolism ebi.ac.ukclinpgx.org. While this compound itself is a final metabolite, understanding its potential for further conjugation, especially if hydrolysis occurs in vivo, is relevant. The synthesis of these different conjugates, such as the glucuronide or glutathione adducts of the parent compound, provides essential reference standards for comprehensive metabolic studies nih.govresearchgate.net. Chemical derivatization techniques are also employed to enhance the analytical detection of acetaminophen and its metabolites, for example, through acylation or silylation for gas chromatography-mass spectrometry analysis nih.gov.

Table 2: Derivatization and Reactivity of this compound and its Precursor

| Reaction Type | Reagents/Enzymes | Product(s) | Purpose/Significance |

| Acid Hydrolysis | Strong acid (e.g., HCl), heat | 2-Hydroxyacetanilide and sulfuric acid; or 2-aminophenol and acetic acid | Analysis of the parent compound; understanding degradation pathways nih.gov. |

| Enzymatic Hydrolysis | Arylsulfatase | 2-Hydroxyacetanilide and sulfate | In vivo metabolism; analytical sample preparation researchgate.netnih.govscirp.org. |

| Trans-sulfation | Bacterial Aryl Sulfotransferase, p-nitrophenyl sulfate | This compound | Mild and selective enzymatic synthesis of the target compound nih.govmdpi.com. |

| Glucuronidation (of precursor) | UDP-glucuronosyltransferases (UGTs) | 2-Hydroxyacetanilide glucuronide | Synthesis of reference standards for metabolic studies ebi.ac.uk. |

| Glutathione Conjugation (of reactive precursor metabolite) | Glutathione S-transferases (GSTs) | Glutathione conjugate of oxidized 2-Hydroxyacetanilide | Synthesis of reference standards for toxicological studies ebi.ac.ukclinpgx.org. |

| Isotopic Labeling | Deuterated reagents | Deuterated this compound | Preparation of internal standards for quantitative analysis. |

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy for Conformational Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Assignment

FTIR spectroscopy is instrumental in identifying the characteristic functional groups present in 2-Hydroxyacetanilide sulfate (B86663). The introduction of the sulfate group (-OSO₃H) to the parent compound, 2-hydroxyacetanilide, induces notable changes in the infrared spectrum. The key vibrational modes are associated with the sulfate moiety, the amide group, and the aromatic ring.

The sulfate group gives rise to strong and characteristic absorption bands. The asymmetric stretching vibrations of the S=O bonds are typically observed in the 1210-1265 cm⁻¹ region, while the symmetric S=O stretching appears around 1000-1040 cm⁻¹. nih.gov Another significant band related to the sulfate group is the C-O-S stretching vibration.

The amide functionality of the acetanilide (B955) backbone also presents distinct absorption bands. The N-H stretching vibration is expected in the range of 3200-3400 cm⁻¹. The amide I band, primarily due to C=O stretching, is typically found around 1650 cm⁻¹, and the amide II band, resulting from N-H bending and C-N stretching, appears in the 1500-1550 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring occur in the 1450-1600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfate (-OSO₃H) | Asymmetric S=O Stretch | 1210-1265 |

| Symmetric S=O Stretch | 1000-1040 | |

| C-O-S Stretch | ~830 | |

| Amide (-NHCOCH₃) | N-H Stretch | 3200-3400 |

| C=O Stretch (Amide I) | ~1650 | |

| N-H Bend / C-N Stretch (Amide II) | 1500-1550 | |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1450-1600 | |

| Methyl (-CH₃) | C-H Stretch | 2850-2960 |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

The aromatic ring of 2-Hydroxyacetanilide sulfate will also produce characteristic Raman signals. The ring breathing vibrations, which are highly characteristic of the substitution pattern, are expected in the fingerprint region. The amide group vibrations are also observable in the Raman spectrum, although they may be weaker compared to the FTIR signals.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Sulfate (ν1, symmetric stretch) | ~981 |

| Sulfate (ν2, symmetric bend) | ~451 |

| Sulfate (ν3, asymmetric stretch) | ~1104 |

| Sulfate (ν4, asymmetric bend) | ~613 |

| Aromatic Ring Breathing | Fingerprint Region |

| Amide C=O Stretch | ~1650 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the definitive structural elucidation of this compound, providing precise information about the chemical environment of each proton and carbon atom.

¹H, ¹³C, and Heteronuclear NMR for Structural Confirmation and Dynamics

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons. The chemical shifts of the aromatic protons are significantly influenced by the electron-withdrawing nature of the sulfate group and the electron-donating nature of the amide group. The protons on the aromatic ring would appear as a complex multiplet system in the downfield region (typically 6.5-8.0 ppm). The amide proton (NH) is expected to be a broad singlet, and the methyl protons (CH₃) will appear as a sharp singlet in the upfield region.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The sulfation of the hydroxyl group is known to cause a characteristic upfield shift of the carbon atom directly attached to the sulfate group and a downfield shift of the adjacent carbon atoms. mdpi.com The carbonyl carbon of the amide group will be the most downfield signal, typically in the range of 170-185 ppm. The aromatic carbons will resonate in the 115-150 ppm region, and the methyl carbon will appear in the upfield region.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 115 - 140 |

| Aromatic C-O | - | 140 - 150 |

| Aromatic C-N | - | 125 - 140 |

| Amide NH | Broad singlet | - |

| Amide C=O | - | 170 - 185 |

| Methyl CH₃ | ~2.0 | 20 - 30 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be used to establish the connectivity between the adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the ¹³C signals corresponding to the protonated carbons in the aromatic ring and the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule, for example, the orientation of the acetamido group relative to the aromatic ring.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight of this compound and its fragmentation pattern upon ionization, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented. For aryl sulfates, a characteristic fragmentation pathway is the loss of the sulfate group, either as sulfur trioxide (SO₃, 80 Da) or as the bisulfate radical (HSO₃•, 81 Da). nih.gov Another common fragmentation for aromatic sulfonates is the loss of sulfur dioxide (SO₂, 64 Da). nih.gov The fragmentation of the remaining acetanilide portion would likely involve cleavage of the amide bond.

| Precursor Ion [M-H]⁻ | Fragmentation | Resulting Ion | Mass Loss (Da) |

| C₈H₈NO₅S⁻ | Loss of SO₃ | [M-H-SO₃]⁻ | 80 |

| C₈H₈NO₅S⁻ | Loss of HSO₃• | [M-H-HSO₃]⁻ | 81 |

| C₈H₈NO₅S⁻ | Loss of SO₂ | [M-H-SO₂]⁻ | 64 |

X-Ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. The process involves growing a single crystal of the compound or a suitable salt, irradiating it with X-rays, and analyzing the resulting diffraction pattern.

However, a thorough review of the publicly available scientific literature, including the Cambridge Structural Database (CSD), indicates that no crystal structure for this compound or any of its salts has been reported to date. maastrichtuniversity.nl While crystal structures for different polymorphic forms of the parent compound, acetaminophen (B1664979), are well-documented, this specific sulfated metabolite has not been characterized by this method. nih.govresearchgate.net

If a crystal structure of this compound were to be determined, it would reveal detailed information about the intermolecular forces that govern its solid-state architecture. The analysis would focus on hydrogen bonds, which are expected to be significant given the presence of the amide N-H group and the oxygen atoms of the sulfate and acetyl groups.

Specifically, crystallographic data would allow for the identification of:

Hydrogen Bonding Networks: The sulfate and amide groups would likely act as both hydrogen bond donors and acceptors, potentially forming extensive networks that link adjacent molecules. The specific patterns (e.g., chains, sheets, or three-dimensional arrays) would be elucidated.

π-π Stacking: Interactions between the aromatic rings of neighboring molecules could also play a role in the crystal packing.

This information is critical for understanding the physicochemical properties of the solid form of the compound, such as its stability, solubility, and melting point. In the absence of experimental data, any discussion of these features for this compound remains speculative.

Biochemical and Enzymatic Pathway Investigations

Enzyme Kinetics of Sulfotransferase Activity

The rate and efficiency of 2-Hydroxyacetanilide sulfation are determined by the kinetic properties of the involved sulfotransferase enzymes. Human cytosolic sulfotransferases SULT1A1, SULT1A3, and SULT1C4 have been identified as the primary enzymes responsible for the sulfation of acetaminophen (B1664979) and are therefore the most likely candidates for the metabolism of its isomer, 2-Hydroxyacetanilide nih.gov.

Determination of Michaelis-Menten Parameters (Km, Vmax) for Substrates

Michaelis-Menten kinetics describe the relationship between the substrate concentration and the initial reaction velocity for an enzyme-catalyzed reaction. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the substrate's affinity for the enzyme.

| Enzyme | Substrate | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) |

| SULT2A1 | DHEA | 3.8 | 130.8 |

This table presents kinetic parameters for the sulfation of DHEA by SULT2A1 to illustrate typical values for a sulfotransferase reaction nih.gov. Specific data for 2-Hydroxyacetanilide is not available.

Systematic analysis of acetaminophen sulfation has revealed that SULT1A1, SULT1A3, and SULT1C4 are the major human SULTs involved nih.gov. The kinetic parameters for these reactions would be crucial for understanding the metabolic fate of 2-Hydroxyacetanilide.

Inhibition Studies of Relevant Sulfotransferases

The activity of sulfotransferases can be inhibited by various xenobiotics, including drugs and dietary chemicals. Such inhibition can have significant implications for the metabolism and clearance of substrates like 2-Hydroxyacetanilide. Non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to be potent inhibitors of SULT1A1 and SULT1E1 researchgate.net.

Kinetic studies have determined that the inhibition of SULT1A1 by certain NSAIDs, such as meclofenamate, nimesulide, and aspirin, is non-competitive or partial non-competitive with respect to both the substrate (p-nitrophenol) and the cofactor (PAPS) researchgate.net. This suggests that these inhibitors bind to a site on the enzyme that is distinct from the substrate-binding site but still prevents the catalytic reaction from occurring.

| Inhibitor | Target Enzyme | IC50 (μM) | Type of Inhibition |

| Meclofenamate | SULT1A1 | 0.1 | Non-competitive/Partial Non-competitive vs. PNP & PAPS |

| Nimesulide | SULT1A1 | - | Non-competitive/Partial Non-competitive vs. PNP & PAPS |

| Aspirin | SULT1A1 | - | Non-competitive/Partial Non-competitive vs. PNP & PAPS |

This table summarizes the inhibitory effects of selected NSAIDs on SULT1A1 activity. IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%. Data for direct inhibition of 2-Hydroxyacetanilide sulfation is not available.

Mechanistic Elucidation of Sulfate (B86663) Conjugation

The formation of 2-Hydroxyacetanilide sulfate proceeds through a well-defined enzymatic mechanism involving the transfer of a sulfonate group from a universal donor to the hydroxyl group of the substrate.

Role of PAPS (3′-Phosphoadenosine 5′-Phosphosulfate) as Sulfate Donor

The sulfation of 2-Hydroxyacetanilide, like all sulfotransferase-mediated reactions, is dependent on the obligatory cosubstrate, 3′-phosphoadenosine 5′-phosphosulfate (PAPS). PAPS serves as the universal donor of the sulfonate group (SO3-) that is transferred to the acceptor molecule nih.gov. The availability of PAPS can be a rate-limiting factor in sulfation reactions, and its intracellular concentration is tightly regulated by the enzymes involved in its synthesis.

Characterization of Transition States in Sulfation Reactions

The enzymatic transfer of the sulfonate group from PAPS to 2-Hydroxyacetanilide proceeds through a high-energy transition state. The enzyme's active site is structured to stabilize this transition state, thereby lowering the activation energy of the reaction and increasing the reaction rate. While specific studies on the transition state of 2-Hydroxyacetanilide sulfation are not available, it is understood that the reaction involves a nucleophilic attack by the hydroxyl group of 2-Hydroxyacetanilide on the sulfur atom of the sulfonate group of PAPS. This results in the formation of a transient, pentacoordinate sulfur intermediate before the cleavage of the sulfur-oxygen bond of PAPS and the formation of the sulfated product and 3'-phosphoadenosine-5'-phosphate (PAP).

Isotope Labeling Studies to Elucidate Reaction Mechanisms

Isotope labeling is a powerful technique used to trace the fate of atoms through a chemical reaction and to elucidate reaction mechanisms. In the context of 2-Hydroxyacetanilide sulfation, stable or radioactive isotopes could be incorporated into the substrate or the sulfate donor (PAPS) to follow their transformation. For example, using 35S-labeled PAPS allows for the sensitive detection and quantification of the radiolabeled this compound product nih.gov. Such studies are instrumental in determining enzyme kinetics and understanding the metabolic pathways of sulfated compounds. While specific isotope labeling studies for 2-Hydroxyacetanilide were not found, this methodology is fundamental to the study of sulfation reactions in general.

In Vitro Metabolic Studies in Non-Human Biological Systems

The investigation into the metabolic fate of 2-hydroxyacetanilide, a positional isomer of the widely used analgesic acetaminophen, has utilized various in vitro systems to elucidate its biotransformation pathways, particularly the formation of its sulfate conjugate. These studies are crucial for understanding the enzymes involved and the factors that influence the extent of sulfation.

Microsomal and Cytosolic Incubation Systems

In vitro studies employing liver microsomes and cytosolic fractions have been instrumental in delineating the initial steps of 2-hydroxyacetanilide metabolism. Liver microsomes, which are rich in cytochrome P450 (CYP450) enzymes, are primarily responsible for Phase I oxidative metabolism. Research has shown that 2-hydroxyacetanilide can be formed through the hydroxylation of acetanilide (B955) in hepatic microsomes. nih.gov Specifically, acetanilide 2-hydroxylase activity has been identified in liver microsomes from mice. nih.gov

Once formed, or when introduced directly into these in vitro systems, 2-hydroxyacetanilide undergoes further metabolism. While microsomes are key for oxidative reactions, the cytosolic fraction contains the sulfotransferase (SULT) enzymes that catalyze the conjugation of a sulfonate group to the hydroxyl moiety of 2-hydroxyacetanilide, forming this compound. This Phase II conjugation reaction is a major pathway for the detoxification and increased water solubility of phenolic compounds, preparing them for excretion.

Studies on the positional isomer, acetaminophen (4-hydroxyacetanilide), have extensively characterized the role of SULTs, with SULT1A1, SULT1A3, and SULT1E1 being the primary enzymes responsible for its sulfation. wikipedia.orgnih.gov By analogy, it is highly probable that these same SULT isoforms are involved in the sulfation of 2-hydroxyacetanilide. The formation of thioether conjugates of 2-hydroxyacetanilide has been detected in microsomal incubations in the presence of NADPH, indicating a CYP450-mediated pathway leading to a reactive intermediate, similar to what is observed with acetaminophen. nih.gov

To provide a clearer picture of the enzymatic processes, the following table summarizes the key enzymes and their expected roles in the metabolism of 2-hydroxyacetanilide in these subcellular fractions.

| System | Enzyme Family | Specific Enzymes (Probable) | Metabolic Reaction | Product |

| Microsomes | Cytochrome P450 | CYP450 | Hydroxylation | 2-Hydroxyacetanilide (from Acetanilide) |

| Cytosol | Sulfotransferases | SULT1A1, SULT1A3, SULT1E1 | Sulfation | This compound |

Hepatocyte/Tissue Slice Models for Conjugation Pathway Analysis

Isolated hepatocytes and liver slices offer a more integrated in vitro model, as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors in a cellular context. These systems are invaluable for studying the interplay between different metabolic pathways, such as the competition between sulfation and glucuronidation.

While specific studies focusing solely on 2-hydroxyacetanilide in hepatocyte or tissue slice models are not extensively detailed in publicly available literature, research on its isomers provides a strong basis for understanding its likely metabolic profile in these systems. For instance, studies with rat hepatocytes have demonstrated that acetaminophen and its regioisomer 3-hydroxyacetanilide are extensively converted to their O-glucuronide and O-sulfate conjugates. nih.govbohrium.com It is therefore anticipated that primary hepatocytes would metabolize 2-hydroxyacetanilide through similar conjugation pathways, leading to the formation of this compound and 2-hydroxyacetanilide glucuronide.

The balance between sulfation and glucuronidation is dependent on several factors, including the concentration of the substrate and the availability of the respective cofactors, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation and uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) for glucuronidation. At lower substrate concentrations, sulfation is often the predominant pathway for phenolic compounds due to the high affinity of SULT enzymes. However, as the substrate concentration increases, the PAPS supply can become depleted, leading to a shift towards glucuronidation.

The following table illustrates the expected metabolic products of 2-hydroxyacetanilide in a hepatocyte model.

| Model System | Metabolic Pathway | Primary Conjugate | Secondary Conjugate |

| Isolated Hepatocytes | Sulfation | This compound | - |

| Isolated Hepatocytes | Glucuronidation | 2-Hydroxyacetanilide glucuronide | - |

Comparative Metabolism of Isomers and Analogues

The comparative metabolism of acetanilide isomers and their analogues provides valuable insights into the structure-activity relationships of the metabolizing enzymes. The metabolism of 2-hydroxyacetanilide has been compared to its isomers, 3-hydroxyacetanilide and the extensively studied 4-hydroxyacetanilide (acetaminophen).

While all three isomers undergo both sulfation and glucuronidation, the relative extent of these reactions can differ. For acetaminophen, sulfation accounts for approximately 25-35% of its metabolism in humans, while glucuronidation is the major pathway (50-70%). wikipedia.org Studies on 3-hydroxyacetanilide in rat hepatocytes show extensive formation of both sulfate and glucuronide conjugates. nih.govbohrium.com

Research has indicated that the position of the hydroxyl group on the phenyl ring influences the susceptibility of the compound to different metabolic pathways. A study focusing on the metabolism of 2- and 3-hydroxyacetanilide in mouse liver microsomes and in vivo confirmed that the primary route of excretion for these compounds and their dihydroxylated metabolites is through sulfate and glucuronide conjugation. This suggests that, like its isomers, 2-hydroxyacetanilide is a substrate for both sulfotransferases and UDP-glucuronosyltransferases.

The table below provides a comparative overview of the primary conjugation pathways for the hydroxyacetanilide isomers, based on available data and inferences from closely related compounds.

| Compound | Primary Conjugation Pathway(s) | Notes |

| 2-Hydroxyacetanilide | Sulfation, Glucuronidation | Excreted as sulfate and glucuronide conjugates in vivo. |

| 3-Hydroxyacetanilide | Sulfation, Glucuronidation | Extensively metabolized to sulfate and glucuronide conjugates in rat hepatocytes. nih.govbohrium.com |

| 4-Hydroxyacetanilide (Acetaminophen) | Glucuronidation, Sulfation | In humans, glucuronidation is the major pathway, followed by sulfation. wikipedia.org |

In Vivo Metabolism in Model Organisms (Non-Human Mechanistic Studies)

In vivo studies in animal models are essential for understanding the complete metabolic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. These studies provide a holistic view of how 2-hydroxyacetanilide is processed in a complex biological system.

Identification of this compound as a Metabolite in Animal Models

Research in animal models has confirmed that 2-hydroxyacetanilide, when administered, is metabolized to its sulfate conjugate. A pivotal study investigating the in vivo metabolism of 2- and 3-hydroxyacetanilide in mice demonstrated that the parent compounds, along with their dihydroxylated metabolites, are predominantly excreted as sulfate and glucuronide conjugates. This finding directly identifies this compound as a significant metabolite in this animal model.

The formation of this compound in vivo is a result of the concerted action of Phase I and Phase II metabolic enzymes, primarily in the liver. After its formation from acetanilide or absorption following direct administration, 2-hydroxyacetanilide is efficiently conjugated by hepatic sulfotransferases. The resulting sulfate conjugate is a highly water-soluble, non-toxic metabolite that is readily eliminated from the body.

The following table summarizes the identification of this compound in an animal model.

| Animal Model | Administered Compound | Identified Metabolite | Method of Identification |

| Mouse | 2-Hydroxyacetanilide | This compound | Analysis of urinary excretion products |

Elucidation of Excretion Pathways of Conjugated Metabolites

The primary route of excretion for water-soluble metabolites like this compound is through the kidneys into the urine. In vivo studies that have analyzed the urinary output of animals administered 2-hydroxyacetanilide have confirmed the presence of its conjugated metabolites.

While urine is the main route of elimination, biliary excretion can also play a role, particularly for larger conjugates or in cases of impaired renal function. Studies on related acetanilide compounds in rats have shown that both urinary and biliary excretion are important pathways for the elimination of their metabolites. nih.gov For acetaminophen, the glucuronide and sulfate conjugates are primarily excreted in the urine. wikipedia.orgnih.gov

Based on the physicochemical properties of this compound (i.e., its high water solubility and anionic nature), it is expected to be efficiently filtered by the glomerulus and may also undergo active tubular secretion in the kidneys. The table below outlines the expected excretion pathways for this compound.

| Excretion Route | Transporter Involvement (Probable) | Significance |

| Urinary Excretion | Organic Anion Transporters (OATs) | Primary route of elimination for the water-soluble sulfate conjugate. |

| Biliary Excretion | Multidrug Resistance-Associated Proteins (MRPs) | Secondary route, may become more significant with higher doses or impaired renal function. |

Influence of Genetic Polymorphisms in Sulfotransferase Genes on Conjugation Efficiency

The conjugation of 2-Hydroxyacetanilide (Acetaminophen) with sulfate is a critical Phase II metabolic reaction catalyzed by a family of cytosolic enzymes known as sulfotransferases (SULTs). nih.gov The efficiency of this process, which leads to the formation of the water-soluble and readily excretable this compound, can be significantly influenced by genetic variations within the genes encoding these enzymes.

The primary enzyme responsible for the sulfation of acetaminophen in the human liver is SULT1A1. nih.govdroracle.ai Genetic studies have identified several single nucleotide polymorphisms (SNPs) in the SULT1A1 gene that result in amino acid substitutions in the enzyme. nih.gov These variations can lead to the expression of SULT1A1 allozymes with altered catalytic activity, thermal stability, and substrate affinity, thereby affecting the rate and extent of acetaminophen sulfation. researchgate.net

Individuals with different SULT1A1 genotypes may exhibit marked differences in their ability to metabolize acetaminophen via the sulfation pathway. researchgate.net This variability can be a crucial factor in both the therapeutic efficacy and the potential for toxicity of the drug. nih.gov While numerous polymorphisms have been identified, research has focused on those that lead to non-synonymous missense coding SNPs, as these are most likely to alter enzyme function. researchgate.net Studies investigating the impact of these genetic variations have shown that different SULT1A1 allozymes display differential sulfating activities towards acetaminophen. nih.govresearchgate.net This genetic variability is considered a potential risk factor for acetaminophen-induced toxicity in certain individuals. nih.gov

Although polymorphisms in SULT1A1 are the most studied in relation to acetaminophen metabolism, other SULT isoforms, such as SULT1A3/4 and SULT1E1, also contribute to its sulfation. nih.govwikipedia.org Genetic variability in these genes could also play a role in interindividual differences in drug metabolism, though they are less extensively characterized in this context. nih.govresearchgate.net

| SULT1A1 Allele | Key Polymorphism | Effect on Enzyme | Impact on Acetaminophen Sulfation Activity |

|---|---|---|---|

| SULT1A11 (Wild-Type) | - | Normal enzyme activity and stability. | Reference level of sulfation activity. |

| SULT1A12 | G to A substitution at codon 213 (Arg213His) | Decreased enzyme activity and thermal stability. | Lower sulfation capacity compared to the wild-type enzyme. |

| SULT1A1*3 | A to G substitution at codon 223 (Met223Val) | Significantly reduced enzyme activity. | Markedly decreased ability to form this compound. |

Role of Sulfation in Biological Systems (Mechanistic Focus)

Sulfation as a Deactivation or Activation Pathway for Xenobiotics/Endobiotics

Sulfation is a fundamental Phase II biotransformation reaction that plays a dual role in the metabolism of xenobiotics (foreign compounds like drugs) and endobiotics (endogenous compounds like hormones). uef.finih.gov The addition of a sulfonate group (SO3-) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) dramatically increases the polarity and water solubility of the substrate, typically leading to its detoxification and enhanced renal excretion. nih.govuef.fi

For 2-Hydroxyacetanilide (Acetaminophen), sulfation is unequivocally a deactivation and detoxification pathway. researchgate.net The resulting metabolite, this compound, is pharmacologically inactive and is efficiently eliminated from the body via urine. nih.govwikipedia.org This conjugation reaction prevents the parent compound from accumulating and exerting further pharmacological or toxic effects.

However, it is crucial to recognize that sulfation is not universally a detoxification process. For certain classes of compounds, sulfation can lead to bioactivation, producing chemically reactive and toxic metabolites. nih.gov This occurs when the sulfate conjugate is unstable and can be heterolytically cleaved, forming a highly electrophilic cation capable of binding covalently to cellular macromolecules like DNA, RNA, and proteins, potentially leading to mutagenicity and carcinogenicity. nih.gov This activation pathway is particularly relevant for numerous procarcinogens. nih.gov In the specific case of acetaminophen, however, its sulfated conjugate is stable, and this pathway serves a protective, detoxifying function.

Interplay with Glucuronidation and Other Conjugation Reactions

The metabolism of 2-Hydroxyacetanilide (Acetaminophen) is a classic example of the interplay between competing Phase II conjugation pathways, primarily sulfation and glucuronidation. nih.gov At therapeutic concentrations, these two pathways account for the metabolism of the vast majority of an acetaminophen dose, with glucuronidation being the main pathway followed by sulfation. nih.govwikipedia.org

The relationship between these two pathways is dictated by their respective enzyme kinetics and the availability of their co-substrates. Sulfation is generally considered a high-affinity, low-capacity pathway. uef.firesearchgate.net This means that the SULT enzymes have a strong affinity for acetaminophen, and the sulfation pathway is very efficient at low drug concentrations. However, the cellular pool of the co-substrate PAPS is limited, causing the pathway to become easily saturated as the dose of acetaminophen increases, even within the therapeutic range. researchgate.netnih.gov

Conversely, glucuronidation is a low-affinity, high-capacity pathway. uef.fi The UDP-glucuronosyltransferase (UGT) enzymes have a lower affinity for acetaminophen, but the capacity of this pathway is much greater due to a more plentiful supply of its co-substrate, UDP-glucuronic acid.

This kinetic dichotomy leads to a dose-dependent shift in metabolism. At low doses, sulfation is a major contributor. As the dose increases and the sulfation pathway becomes saturated, a greater proportion of the drug is shunted to the glucuronidation pathway. nih.govnih.gov At supratherapeutic or toxic doses, both the sulfation and glucuronidation pathways can become saturated. nih.gov This saturation is a critical event, as it leads to an increased reliance on a minor, alternative pathway: oxidation by cytochrome P450 enzymes. nih.govwikipedia.org This oxidative pathway produces a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is responsible for the hepatotoxicity associated with acetaminophen overdose. nih.govnih.gov

Furthermore, the relative importance of sulfation versus glucuronidation is subject to developmental changes. In neonates and young children, the sulfation pathway is well-developed and predominates over the less mature glucuronidation pathway for acetaminophen metabolism. researchgate.neteur.nl As an individual matures into adulthood, the capacity for glucuronidation increases and it becomes the dominant metabolic route. researchgate.net

Advanced Analytical Method Development and Validation

Chromatographic Separations

Chromatographic techniques form the cornerstone of analytical methodologies for the separation and determination of 2-Hydroxyacetanilide sulfate (B86663) from complex mixtures. The choice of technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally labile compounds like 2-Hydroxyacetanilide sulfate. When coupled with advanced detection systems, it offers unparalleled sensitivity and specificity.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the trace analysis of sulfated metabolites in complex biological fluids due to its high sensitivity, selectivity, and specificity. rsc.org The development of a robust LC-MS/MS method for this compound involves the optimization of chromatographic separation and mass spectrometric detection parameters.

Chromatographic Conditions: A typical method would employ a reversed-phase C18 column for the separation of this compound from its parent compound and other metabolites. nih.gov Gradient elution is commonly used to achieve optimal separation and peak shape. nih.gov The mobile phase often consists of an aqueous component containing a buffer like ammonium (B1175870) formate (B1220265) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govnih.gov

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.6 µm) nih.gov |

| Mobile Phase A | 20 mM Ammonium Formate in Water nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid nih.gov |

| Flow Rate | 0.4 mL/min nih.gov |

| Gradient | Optimized for separation of metabolites |

| Injection Volume | 5 µL nih.gov |

| Column Temperature | 40°C nih.gov |

Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is generally preferred for the detection of sulfated compounds, as the sulfate group readily loses a proton to form a negatively charged ion. nih.gov The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For this compound, the precursor ion would be [M-H]⁻, and characteristic product ions would be generated through collision-induced dissociation (CID).

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | 230.0 | Hypothetical 150.0 (loss of SO₃) | Hypothetical 108.0 (further fragmentation) |

Note: The m/z values are hypothetical and would need to be determined experimentally.

Recent advancements in ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offer even greater sensitivity and the ability to perform untargeted metabolomic studies to identify a wide range of sulfated metabolites. nih.govnih.gov

Liquid Chromatography with Electrochemical Detection (LC-EC) is a highly sensitive and selective technique for the analysis of electrochemically active compounds. chromatographyonline.com While direct application to this compound has not been extensively reported, the underlying principles suggest its potential utility. The phenolic hydroxyl group in the parent compound, 2-Hydroxyacetanilide, is susceptible to oxidation. The presence of the sulfate group may alter the redox potential, but the compound could still be electrochemically active.

An LC-EC system consists of an HPLC coupled to an electrochemical detector containing a flow-through cell with a working electrode. As the analyte elutes from the column and passes over the electrode, a potential is applied, causing the analyte to be oxidized or reduced. The resulting current is directly proportional to the analyte concentration. This technique offers the advantage of high sensitivity and selectivity, as only compounds that are electroactive at the applied potential will be detected.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. jfda-online.com However, this compound is a non-volatile salt, making its direct analysis by GC unfeasible. Therefore, a chemical derivatization step is mandatory to convert it into a volatile and thermally stable derivative prior to GC-MS analysis. jfda-online.comsemanticscholar.org

The typical workflow for the GC-MS analysis of sulfated metabolites involves two key steps:

Deconjugation: The sulfate group is cleaved from the parent molecule. This can be achieved through enzymatic hydrolysis using sulfatases or by chemical methods like solvolysis. nih.govresearchgate.net

Derivatization: The exposed hydroxyl group of the resulting 2-Hydroxyacetanilide is then derivatized to increase its volatility. Common derivatizing agents include silylating reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl (B98337) (TMS) ethers, or acylating reagents. nih.gov

A novel approach involves simultaneous deconjugation and derivatization, which simplifies the sample preparation process. nih.gov Once derivatized, the volatile analyte can be separated on a GC column (typically a non-polar phase like DB-5) and detected by a mass spectrometer. The mass spectrum of the derivative will exhibit characteristic fragmentation patterns that can be used for identification and quantification.

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like this compound. usp.org Separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-mass ratio. usp.org

In a typical Capillary Zone Electrophoresis (CZE) method, a fused-silica capillary is filled with a buffer solution. The sample is introduced at one end, and a high voltage is applied across the capillary. As a negatively charged ion, this compound would migrate towards the anode. The high efficiency of CE allows for the separation of closely related compounds with excellent resolution. mit.edumssm.edu Detection is often performed using UV-Vis spectroscopy, although coupling CE to a mass spectrometer (CE-MS) can provide enhanced sensitivity and structural information. The use of specific buffers and capillary coatings can be optimized to improve the separation and minimize analyte-wall interactions. mit.edu

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

Sample Preparation Methodologies for Complex Matrices

The accurate analysis of this compound in complex biological matrices such as plasma, urine, and tissue homogenates requires efficient sample preparation to remove interfering substances and enrich the analyte of interest. windows.net

Protein Precipitation (PPT): For plasma or serum samples, protein precipitation is a common first step to remove high-molecular-weight proteins that can interfere with the analysis. longdom.org This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, which causes the proteins to precipitate out of the solution. longdom.orgrsc.org The sample is then centrifuged, and the supernatant containing the analyte is collected for further processing or direct injection into the LC-MS system.

Liquid-Liquid Extraction (LLE): Liquid-liquid extraction is a classic sample clean-up technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases. For a polar compound like this compound, a polar organic solvent might be used to extract it from the aqueous biological matrix after adjusting the pH to suppress its ionization. However, the high polarity of the sulfate group can make LLE challenging.

Solid-Phase Extraction (SPE): Solid-phase extraction is a highly effective and widely used technique for the selective extraction and concentration of analytes from complex samples. mdpi.com For this compound, a reversed-phase SPE sorbent (e.g., C18) or a mixed-mode sorbent with both reversed-phase and anion-exchange properties could be employed. mdpi.com The general steps for SPE are as follows:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).

Loading: The pre-treated sample is passed through the sorbent bed, where the analyte is retained.

Washing: The sorbent is washed with a weak solvent to remove interfering substances while the analyte remains bound.

Elution: A strong solvent is used to desorb the analyte from the sorbent, resulting in a cleaner and more concentrated sample extract.

| Step | Reagent/Solvent | Purpose |

| Conditioning | 1. Methanol2. Water | Activate the sorbent |

| Loading | Pre-treated sample (e.g., diluted urine) | Retain the analyte on the sorbent |

| Washing | 5% Methanol in Water | Remove polar interferences |

| Elution | Acetonitrile or Methanol | Desorb and collect the analyte |

The choice of the specific SPE sorbent and the optimization of the wash and elution solvents are critical for achieving high recovery and a clean extract. core.ac.uk

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

The extraction of this compound from complex biological matrices such as plasma and urine is a critical first step in its quantification. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are viable techniques, with the choice often depending on the required sample purity, throughput, and the nature of the analytical method to follow.

Solid-Phase Extraction (SPE): SPE is a preferred method for its high recovery, selectivity, and ability to concentrate the analyte. The optimization of an SPE method for this compound involves several key parameters:

Sorbent Selection: Due to the polar and acidic nature of the sulfate group, a mixed-mode sorbent with both reversed-phase and anion-exchange properties is often optimal. This allows for a multi-faceted interaction, enhancing the retention and selective elution of the analyte.

pH Adjustment: The pH of the sample and the washing/elution solvents is crucial. Maintaining a pH below the pKa of the sulfate group ensures it remains ionized, facilitating strong interaction with an anion-exchange sorbent.

Solvent Selection: The choice of washing and elution solvents is determined by the need to remove interferences while retaining the analyte. A typical protocol would involve a wash with a non-polar organic solvent to remove lipophilic interferences, followed by elution with a solvent system that disrupts the sorbent-analyte interaction, such as a high ionic strength buffer or a solvent with a pH that neutralizes the charge on the analyte or sorbent.

Liquid-Liquid Extraction (LLE): LLE offers a simpler, albeit sometimes less clean, extraction method. The efficiency of LLE for this compound is highly dependent on the solvent system and pH.

Solvent System: A polar organic solvent that is immiscible with water, such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol, is typically used. The polarity of the solvent must be carefully chosen to maximize the partitioning of the polar this compound into the organic phase.

pH and Salting-Out Effect: Adjusting the pH of the aqueous phase can influence the ionization state of the analyte and its solubility in the organic solvent. The addition of salt (salting-out) to the aqueous phase can also be employed to decrease the solubility of the analyte in the aqueous layer and drive it into the organic phase.

| Extraction Parameter | SPE Optimization Considerations | LLE Optimization Considerations |

| Selectivity Mechanism | Mixed-mode (reversed-phase & anion-exchange) | Partitioning based on polarity |

| pH Control | Critical for ionization and retention | Influences analyte partitioning |

| Solvent System | Stepwise use of wash and elution solvents | Choice of immiscible organic solvent |

| Interference Removal | High efficiency through selective washing | Dependent on solvent polarity and pH |

Derivatization Strategies for Enhanced Detectability

For analytical techniques such as Gas Chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar analytes like this compound. For Liquid Chromatography (LC) with certain detectors, derivatization can enhance the signal response.

Silylation: This is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl and sulfate groups in this compound. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups, resulting in a more volatile and thermally stable derivative suitable for GC-MS analysis.

Alkylation: Alkylation can be used to modify the sulfate group, though it is less common for this functional group compared to others.

Fluorescent Labeling: For enhanced sensitivity in HPLC with fluorescence detection, a derivatizing agent that introduces a fluorophore to the molecule can be used. This would typically target the phenolic hydroxyl group after hydrolysis of the sulfate ester, or another reactive site on the molecule.

| Derivatization Strategy | Target Functional Group(s) | Analytical Advantage |

| Silylation | Hydroxyl, Sulfate | Increased volatility and thermal stability for GC |

| Fluorescent Labeling | Phenolic Hydroxyl | Enhanced sensitivity for HPLC-Fluorescence |

Validation of Analytical Methods

A comprehensive validation is essential to ensure that an analytical method is reliable, reproducible, and accurate for its intended purpose. The validation of methods for this compound should follow established guidelines, such as those from the International Council for Harmonisation (ICH).

Linearity, Range, Accuracy, and Precision

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, this would be determined by preparing a series of calibration standards and analyzing them. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing samples with known concentrations of this compound and comparing the measured concentration to the true concentration.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

| Validation Parameter | Acceptance Criteria (Typical) |

| Linearity (Correlation Coefficient, r²) | > 0.99 |

| Accuracy (% Recovery) | 80-120% |

| Precision (RSD%) | < 15% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The determination of LOD and LOQ is crucial for the analysis of metabolites, which are often present at low concentrations. These values can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

| Parameter | Definition | Typical Determination Method |

| LOD | Lowest detectable concentration | Signal-to-Noise Ratio of 3:1 |

| LOQ | Lowest quantifiable concentration | Signal-to-Noise Ratio of 10:1 |

Robustness and Inter-laboratory Comparability

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these parameters could include the pH of the mobile phase, column temperature, and flow rate.

Inter-laboratory Comparability: To ensure that the method can be transferred and used in different laboratories, an inter-laboratory comparison (or round-robin study) should be conducted. This involves several laboratories analyzing the same samples to assess the reproducibility of the method.

Environmental Chemistry and Transformation

Environmental Fate and Distribution

The environmental journey of 2-Hydroxyacetanilide sulfate (B86663) is expected to be primarily dictated by its transformation back to the parent compound, 2-hydroxyacetanilide, through the cleavage of the sulfate group. As a sulfate conjugate, it is likely more water-soluble than its parent compound, suggesting a potential for mobility in aquatic systems. However, its persistence in this conjugated form is anticipated to be limited due to enzymatic hydrolysis.

Direct studies on the photodegradation of 2-Hydroxyacetanilide sulfate are absent from the scientific literature. However, insights can be drawn from its parent compound, 2-hydroxyacetanilide, and its isomer, acetaminophen (B1664979). Phenolic compounds can undergo photodegradation in aquatic environments, a process influenced by factors such as pH, the presence of photosensitizers (like dissolved organic matter), and the intensity of solar radiation.

For acetaminophen, photocatalytic degradation has been shown to be an effective removal method, often employing semiconductor photocatalysts like titanium dioxide (TiO2) and zinc oxide (ZnO) under UV or simulated sunlight. mdpi.commdpi.com This process relies on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the aromatic ring and the acetamide (B32628) group. mdpi.comnih.gov The degradation of acetaminophen often leads to the formation of various intermediates, including hydroxylated byproducts, before eventual mineralization to carbon dioxide and water. nih.govresearchgate.net It is plausible that 2-hydroxyacetanilide, once liberated from its sulfate conjugate, would follow similar photodegradation pathways.

Table 1: Inferred Photodegradation Characteristics of 2-Hydroxyacetanilide

| Parameter | Inferred Behavior for 2-Hydroxyacetanilide | Basis of Inference |

|---|---|---|

| Primary Mechanism | Likely susceptible to indirect photolysis and photocatalytic degradation. | General behavior of phenolic compounds and studies on acetaminophen. mdpi.commdpi.com |

| Key Reactive Species | Hydroxyl radicals (•OH). | Established mechanism in photocatalysis of aromatic compounds. nih.gov |

| Potential Intermediates | Hydroxylated aromatic compounds, ring-opened products. | Analogous degradation pathways of acetaminophen. nih.govresearchgate.net |

The primary transformation pathway for this compound in aqueous environments is expected to be the enzymatic hydrolysis of the sulfate ester bond. This reaction is catalyzed by arylsulfatase enzymes, which are widespread in microorganisms. scirp.orgnih.gov This process would release the parent compound, 2-hydroxyacetanilide, and an inorganic sulfate ion. The rate of this hydrolysis would depend on the abundance and activity of microbial populations possessing these enzymes.

Abiotic hydrolysis of aryl sulfates, in the absence of enzymatic activity, is generally slow under typical environmental pH conditions. pnas.org The stability of the parent compound, 2-hydroxyacetanilide, to abiotic hydrolysis is expected to be high, as the amide and phenolic groups are generally resistant to hydrolysis under neutral pH conditions.

The sorption behavior of this compound itself is difficult to predict without experimental data. However, as a charged and likely water-soluble molecule, its sorption to soil and sediment is expected to be limited.

Once hydrolyzed to 2-hydroxyacetanilide, a phenolic compound, its sorption will be influenced by soil and sediment properties such as organic matter content, clay content, and pH. nih.govmdpi.com Phenolic compounds can sorb to soil organic matter through mechanisms like hydrogen bonding and hydrophobic interactions. nih.govnih.gov The degree of sorption is also pH-dependent; at pH values above the pKa of the phenolic hydroxyl group, the compound will be in its anionic form, which is generally less sorptive. researchgate.net Studies on various phenolic acids have shown that their sorption is often correlated with the organic carbon content of the soil. nih.govresearchgate.net

Table 2: Factors Influencing the Sorption of 2-Hydroxyacetanilide (as a proxy)

| Soil/Sediment Property | Influence on Sorption | Underlying Mechanism |

|---|---|---|

| Organic Matter Content | Positive correlation; higher organic matter leads to greater sorption. | Hydrophobic interactions and hydrogen bonding. nih.govnih.gov |

| Clay Content | Positive correlation; higher clay content can increase sorption. | Surface adsorption and potential for cation bridging. |

| pH | Sorption is generally higher at lower pH and decreases as pH increases above the pKa. | At lower pH, the neutral form predominates, which is more readily sorbed than the anionic form present at higher pH. researchgate.net |

Biodegradation Pathways in Environmental Compartments

The biodegradation of this compound is anticipated to begin with the enzymatic cleavage of the sulfate group by microbial arylsulfatases, yielding 2-hydroxyacetanilide. scirp.orgnih.gov The subsequent biodegradation of 2-hydroxyacetanilide would then proceed. While specific studies on 2-hydroxyacetanilide are scarce, the extensive research on its isomer, acetaminophen, provides a likely model for its microbial degradation.

Bacteria capable of degrading acetaminophen have been isolated from various environments, including soil and wastewater treatment systems. nih.govmdpi.com These microorganisms utilize the compound as a source of carbon and energy. The initial step in acetaminophen degradation is often the hydrolysis of the amide bond by an amidase enzyme, producing p-aminophenol and acetate (B1210297). umt.edu.myresearchgate.net It is highly probable that 2-hydroxyacetanilide would undergo a similar initial enzymatic attack.

Following the initial hydrolysis of the amide bond in the parent compound, 2-hydroxyacetanilide, the resulting o-aminophenol would be further metabolized. In the case of acetaminophen, the intermediate p-aminophenol is typically converted to hydroquinone. umt.edu.myresearchgate.net This is a critical step, as these intermediates can have their own toxicological properties. Subsequent steps involve the enzymatic cleavage of the aromatic ring, leading to the formation of smaller organic acids that can then enter central metabolic pathways. nih.gov

Based on the degradation pathways of acetaminophen, the following metabolites could be anticipated during the biodegradation of 2-hydroxyacetanilide:

o-Aminophenol: Formed by the hydrolysis of the amide linkage.

Catechol (1,2-dihydroxybenzene): Likely formed from the deamination and hydroxylation of o-aminophenol.

Ring-cleavage products: Subsequent degradation of catechol would lead to various aliphatic acids.

It is important to note that the accumulation of intermediates like aminophenols can be of environmental concern due to their potential toxicity. umt.edu.my

Environmental Transport and Modeling

The physical and chemical properties of this compound dictate its movement and distribution in the environment. As a polar, ionic organic compound, its fate is dominated by its interaction with water.

Volatilization from Water and Soil Surfaces

Volatilization is the process by which a substance transitions from a liquid or solid phase to a gaseous phase. For organic chemicals, the tendency to volatilize from water is primarily governed by the Henry's Law constant (K_H), which relates the concentration of a compound in the air to its concentration in water at equilibrium.

This compound is an organosulfate, which exists as an ion in environmental pH ranges. Ionic compounds have extremely low vapor pressures and a very strong affinity for water. Consequently, the Henry's Law constant for this compound is expected to be negligible.

Research has shown that the volatilization of organic chemicals from soil is controlled by their movement to the soil surface and through the air-boundary layer. usda.gov Chemicals with low K_H values tend to move to the surface with evaporating water but volatilize very slowly. scispace.com Given the ionic nature and high water solubility of this compound, it will not readily partition into the air phase. Therefore, volatilization from both water and soil surfaces is not considered a significant environmental transport pathway for this compound.

| Property | High Volatilization Potential | Low Volatilization Potential | Expected Value for this compound |

|---|---|---|---|

| Vapor Pressure | High | Low / Negligible | Negligible |

| Henry's Law Constant | High | Low | Very Low |

| Water Solubility | Low | High | High |

| Ionic Character | Non-ionic | Ionic | Ionic |

Fugacity Modeling for Multi-Compartment Distribution